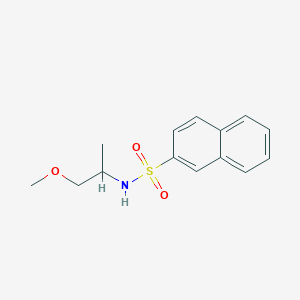![molecular formula C17H21ClN2O3 B4411782 1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4411782.png)
1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione, also known as Etizolam, is a benzodiazepine analog that has gained popularity in recent years due to its anxiolytic and sedative effects. It was first introduced in Japan in 1983 and has since been used as a prescription medication for anxiety and sleep disorders. In recent years, it has gained popularity as a recreational drug, leading to concerns about its potential for abuse and addiction.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione is similar to that of other benzodiazepines, acting on the GABA-A receptor to enhance the inhibitory effects of GABA. This leads to an increase in the activity of GABAergic neurons, resulting in a reduction in anxiety and sedation. This compound has been shown to be highly selective for the alpha-2 and alpha-3 subunits of the GABA-A receptor, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. It has also been shown to have anticonvulsant and amnesic properties, although the exact mechanism of these effects is not well understood. This compound has a relatively short half-life of around 3-4 hours, which may contribute to its lower potential for dependence and withdrawal compared to other benzodiazepines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione has a number of advantages and limitations for use in laboratory experiments. Its relatively simple synthesis method and well-established pharmacological profile make it a useful tool for studying the GABAergic system and the effects of benzodiazepines. However, its potential for abuse and addiction, as well as its legal status in some countries, may limit its use in certain research settings.
Orientations Futures
There are a number of potential future directions for research on 1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione. One area of interest is the development of new benzodiazepine analogs with improved efficacy and safety profiles. Another area of interest is the use of this compound in combination with other drugs, such as opioids, to enhance their analgesic effects. Finally, there is a need for further research on the long-term effects of this compound use, particularly in the context of recreational use and abuse.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione has been the subject of numerous scientific studies, with a focus on its anxiolytic and sedative effects. It has been shown to be effective in the treatment of anxiety disorders, with comparable efficacy to other benzodiazepines such as diazepam and lorazepam. It has also been shown to be effective in the treatment of insomnia, with a shorter onset of action and duration of effect compared to other benzodiazepines.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c18-12-4-6-14(7-5-12)20-16(22)11-15(17(20)23)19-9-2-1-3-13(19)8-10-21/h4-7,13,15,21H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBNQLAZVQFYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4411701.png)
![2-[(4,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4411707.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B4411714.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxybenzamide](/img/structure/B4411718.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B4411739.png)
![N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4411746.png)

![1-(4-methoxyphenyl)-3-[(2-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4411767.png)
![3-(2-methyl-3-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4411775.png)
![N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4411797.png)

![N-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B4411818.png)
![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4411825.png)